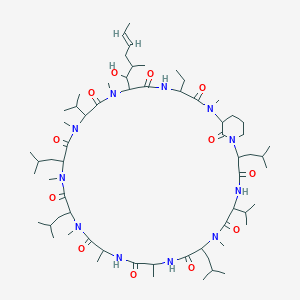
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This receptor is found in sensory neurons and is involved in pain transmission. A-317491 has been extensively studied for its potential use in the treatment of chronic pain conditions.
Wirkmechanismus
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide acts as a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in pain transmission and is found in sensory neurons. By blocking this receptor, 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemische Und Physiologische Effekte
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide. It has also been shown to reduce the excitability of sensory neurons, leading to a reduction in pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain transmission. However, it is important to note that 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. One area of interest is the development of new pain medications based on the structure of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. Another area of interest is the study of the role of the P2X3 receptor in other conditions, such as migraine and itch. Finally, there is interest in developing more potent and selective antagonists of the P2X3 receptor, which could lead to the development of even more effective pain medications.
Synthesemethoden
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloropyrazine with isopropylamine to form 2-isopropylamino-pyrazine. This intermediate is then reacted with phenylacetyl chloride to form 2-isopropylamino-6-phenylacetyl-pyrazine. The final step involves the reaction of this intermediate with ammonium acetate in the presence of hydrogen peroxide to form 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has also been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.
Eigenschaften
CAS-Nummer |
113424-69-4 |
|---|---|
Produktname |
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide |
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
InChI-Schlüssel |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Synonyme |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)









